Product packaging for Fluoxetine Succinamic Acid(Cat. No.:CAS No. 1026723-45-4)

Fluoxetine Succinamic Acid

Cat. No.: B195944
CAS No.: 1026723-45-4
M. Wt: 409.4 g/mol
InChI Key: SAIPSZMZTANCFE-UHFFFAOYSA-N
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Description

Structural Identity and Classification as a Related Compound of Fluoxetine (B1211875)

Fluoxetine Succinamic Acid is formally recognized as a "related compound" of fluoxetine. nih.govscbt.com In pharmaceutical terms, a related compound is a substance structurally similar to the active pharmaceutical ingredient (API) that may be present in the final drug product. These compounds can arise from the synthesis process, degradation of the API, or interaction with other components.

The chemical structure of this compound is distinct from fluoxetine. Its IUPAC name is 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. nih.govpharmaceresearch.com This name delineates its molecular architecture, which incorporates the core structure of fluoxetine with the addition of a succinamic acid moiety. It is also referred to as Fluoxetine USP Related Compound C. pharmaceresearch.comsynzeal.com

Below is a table detailing the key identifiers for this compound:

IdentifierValueSource
IUPAC Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid nih.govpharmaceresearch.com
CAS Number 1026723-45-4 scbt.compharmaceresearch.comlgcstandards.com
Molecular Formula C21H22F3NO4 scbt.compharmaceresearch.comlgcstandards.com
Molecular Weight 409.4 g/mol scbt.compharmaceresearch.com
Synonyms Fluoxetine USP Related Compound C, 4-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid pharmaceresearch.comsynzeal.comlgcstandards.com

Significance in Pharmaceutical Quality Control and Research

The presence and quantity of related compounds like this compound are critical parameters in the quality control of fluoxetine drug products. Regulatory bodies such as the United States Pharmacopeia (USP) establish limits for these impurities to ensure the safety and efficacy of the medication. synzeal.comsigmaaldrich.com The monitoring of this compound is a standard part of the analytical testing of fluoxetine raw materials and finished dosage forms. synzeal.com

In a research context, the study of such related compounds is crucial for several reasons:

Understanding Degradation Pathways: Identifying and characterizing compounds like this compound helps to elucidate the degradation pathways of fluoxetine under various conditions (e.g., heat, light, humidity). This knowledge is vital for establishing appropriate storage conditions and shelf-life for the drug product.

Process Optimization: The formation of impurities during the synthesis of fluoxetine can be minimized by understanding the reaction mechanisms that lead to their creation. The study of this compound can inform the optimization of the manufacturing process to produce a purer API.

Development of Analytical Methods: The need to detect and quantify this compound at low levels has driven the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov These methods are essential for routine quality control and for stability studies.

Research has also explored the creation of cocrystals of fluoxetine hydrochloride with various organic acids, including succinic acid, to modify the physicochemical properties of the drug. acs.orgacs.orgrsc.orgnih.govnih.gov These studies have shown that forming a 2:1 cocrystal of fluoxetine hydrochloride with succinic acid can significantly increase the dissolution rate compared to the parent drug. nih.govnih.govacs.org This area of research, while not directly about this compound, highlights the importance of understanding the interactions between fluoxetine and succinic acid derivatives in the solid state.

Contextualization within the Broader Field of Fluoxetine Chemistry and Metabolism

Fluoxetine itself is a complex molecule that undergoes extensive metabolism in the body. wikipedia.orgmdpi.com The primary metabolic pathway is N-demethylation to form its major active metabolite, norfluoxetine (B159337), a process mediated by cytochrome P450 enzymes, particularly CYP2D6. wikipedia.orgmdpi.comdrugbank.comnih.gov Other metabolic routes include O-dealkylation and subsequent conjugation. mdpi.comdrugbank.com

While this compound is primarily considered a process-related impurity or a potential degradant, its chemical structure provides a point of comparison within the broader chemical space of fluoxetine and its derivatives. The amide bond in this compound, for instance, represents a different type of linkage compared to the secondary amine in fluoxetine and norfluoxetine.

The analytical techniques used to study fluoxetine and its metabolites, such as HPLC and gas chromatography-mass spectrometry (GC-MS), are also employed for the detection and quantification of related compounds like this compound. nih.govbau.edu.lbscirp.org The development of these methods is a continuous process aimed at improving sensitivity, specificity, and efficiency in the analysis of fluoxetine-containing samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F3NO4 B195944 Fluoxetine Succinamic Acid CAS No. 1026723-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIPSZMZTANCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441271
Record name Fluoxetine Succinamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026723-45-4
Record name Fluoxetine succinate ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxetine Succinamic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1026723-45-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXETINE SUCCINATE ESTER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Pathways and Derivatization Approaches for Fluoxetine Succinamic Acid

Investigation of Potential Formation Mechanisms

Fluoxetine (B1211875) Succinamic Acid is not a primary metabolite of Fluoxetine, which mainly undergoes N-demethylation to form norfluoxetine (B159337), as well as glucuronidation and O-dealkylation. nih.govdrugbank.commdpi.comnih.gov Instead, its formation is more likely attributable to its status as a process impurity or a degradation product. veeprho.com During pharmaceutical production and storage, active pharmaceutical ingredients (APIs) like Fluoxetine can interact with excipients, intermediates, or contaminants, or degrade under environmental pressures such as heat and moisture, leading to the formation of related compounds. veeprho.comresearchgate.netacs.org

The chemical structure of Fluoxetine Succinamic Acid—an amide—suggests a plausible formation mechanism involving the acylation of Fluoxetine's secondary amine. This reaction could occur if succinic anhydride (B1165640), or a similarly reactive succinic acid derivative, is present as a reactive impurity during the synthesis of the Fluoxetine API or its formulation. The secondary amine on the Fluoxetine molecule acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable covalent amide bond, resulting in this compound.

Plausible Chemical Formation:

Reactants: Fluoxetine + Succinic Anhydride

Reaction Type: Nucleophilic Acyl Substitution (Amidation)

Product: this compound (4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid) chemicalbook.com

This type of reaction is a standard method for forming amic acids and is chemically distinct from the metabolic pathways observed in vivo for Fluoxetine. drugbank.commdpi.com

Targeted Synthesis Strategies for Reference Standard Development

The development of analytical reference standards is critical for the accurate detection and quantification of impurities in pharmaceutical products. veeprho.comsynzeal.com A targeted synthesis of this compound provides the pure material necessary for method validation and routine quality control. nih.gov Based on fundamental principles of organic chemistry, a direct and efficient synthesis can be designed.

A common and effective strategy involves the reaction of Fluoxetine with succinic anhydride in an appropriate solvent. To facilitate the reaction, the Fluoxetine hydrochloride salt, which is the common commercial form, must first be converted to its free base form using a mild base to deprotonate the secondary ammonium (B1175870) ion, thereby increasing its nucleophilicity.

Proposed Synthetic Protocol:

Free Base Generation: Dissolve Fluoxetine hydrochloride in a suitable solvent (e.g., dichloromethane) and treat with a slight excess of a base like triethylamine (B128534) to neutralize the HCl and liberate the free amine.

Amidation Reaction: To the solution containing the Fluoxetine free base, add a stoichiometric equivalent of succinic anhydride.

Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture can be washed with a dilute aqueous acid to remove any unreacted base and Fluoxetine. The organic layer is then dried and the solvent evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The following table outlines the key parameters for this proposed synthesis.

Table 1: Proposed Synthesis Parameters for this compound

ParameterDescription
Starting Materials Fluoxetine Hydrochloride, Succinic Anhydride, Triethylamine (or other suitable base)
Solvent Aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Type Nucleophilic Acyl Substitution (Ring-opening amidation)
Temperature Ambient/Room Temperature (e.g., 20-25°C)
Stoichiometry Near 1:1 molar ratio of Fluoxetine free base to Succinic Anhydride
Purification Method Aqueous wash followed by Recrystallization or Silica (B1680970) Gel Column Chromatography

Comparative Analysis with Synthetic Methodologies for Fluoxetine-Succinic Acid Cocrystals

It is essential to distinguish the covalent synthesis of this compound from the formation of Fluoxetine-Succinic Acid cocrystals. Cocrystals are multi-component crystalline structures where the API (Fluoxetine HCl) and a coformer (succinic acid) are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. acs.orgnih.govresearchgate.net These are fundamentally different from the amide derivative, which involves the creation of a new covalent bond.

The synthesis of Fluoxetine HCl-succinic acid cocrystals has been achieved through various methods, including:

Solution Crystallization: Dissolving both Fluoxetine HCl and succinic acid in a suitable solvent (e.g., acetonitrile) with warming, followed by slow evaporation or cooling to induce crystallization of the 2:1 cocrystal. acs.orgacs.org

Mechanochemical Synthesis: Using techniques like neat grinding or liquid-assisted grinding (LAG) to physically mill the two solid components together, inducing the formation of the cocrystal structure with high efficiency and minimal solvent use. rsc.orgrsc.orgnih.gov

Hot-Melt Extrusion (HME): A solvent-free, scalable method where the API and coformer are mixed and heated, leading to the formation of the cocrystal. figshare.com

The following table provides a comparative analysis of the synthetic approaches for this compound and Fluoxetine-Succinic Acid cocrystals.

Table 2: Comparative Analysis of Synthetic Methodologies

FeatureThis compound (Amide)Fluoxetine-Succinic Acid (Cocrystal)
Bonding Type Covalent (Amide bond formation)Non-covalent (Hydrogen bonds, van der Waals forces) nih.govresearchgate.net
Nature of Product A new, single chemical entity with a distinct molecular formula (C₂₁H₂₂F₃NO₄) chemicalbook.comA supramolecular assembly of two distinct molecules (Fluoxetine HCl and Succinic Acid) in a crystal lattice acs.orgrsc.org
Starting Materials Fluoxetine (free base) and Succinic Anhydride (or activated derivative)Fluoxetine Hydrochloride and Succinic Acid acs.orgrsc.org
Reaction/Process Chemical reaction (Nucleophilic acyl substitution)Physical process of self-assembly (Crystallization) nih.gov
Typical Methods Solution-phase reaction with base catalysisSolution crystallization, Grinding (Mechanochemistry), Hot-Melt Extrusion acs.orgrsc.orgfigshare.com
Purpose Creation of a specific impurity/derivative for use as an analytical reference standardModification of physicochemical properties (e.g., solubility, stability) of the API acs.orgfigshare.com

Table of Compound Names

Common Name / IdentifierSystematic Name
Fluoxetine(±)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine nih.gov
This compound4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid chemicalbook.com
Succinic AcidButanedioic acid
Succinic AnhydrideDihydrofuran-2,5-dione
Norfluoxetine(±)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Advanced Analytical Methodologies for the Detection and Quantification of Fluoxetine Succinamic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Fluoxetine (B1211875) Succinamic Acid from Fluoxetine and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the primary methods utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a selective and sensitive HPLC method is crucial for the routine analysis and quantification of potential impurities in Fluoxetine hydrochloride, including Fluoxetine Succinamic Acid. nih.gov Method development for fluoxetine-related compounds typically involves reverse-phase HPLC due to its high resolution and repeatability. researchgate.net

A common approach involves using an octadecylsilyl silica (B1680970) gel column (C18) for chromatographic separation. nih.govasianpubs.org The mobile phase often consists of a gradient mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as triethylamine (B128534) or potassium dihydrogen phosphate, with the pH adjusted to achieve optimal separation. nih.govnih.gov Detection is typically performed using a UV detector at a wavelength between 215 nm and 227 nm. nih.govingentaconnect.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines. nih.govscilit.com This process ensures the method is reliable and includes validation of parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scilit.com Linearity is typically established over a concentration range from the LOQ to 120% of the expected impurity concentration. scilit.com Such validated methods are precise, accurate, and suitable for the routine quality control of Fluoxetine API. scielo.br

Table 1: Typical HPLC Method Parameters for Analysis of Fluoxetine and Related Compounds

ParameterConditionReference
ColumnGemini-C18 (150 mm × 4.6 mm, 3.0 µm) nih.govscilit.com
Mobile PhaseGradient elution with Methanol and aqueous buffer (e.g., Triethylamine buffer pH 6.0) nih.gov
Flow Rate1.0 mL/min nih.govscilit.com
Detection Wavelength215 nm nih.gov
Run Time60 min nih.govscilit.com
Quantification LimitTypically ≤ 0.05% for related compounds oup.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis and Metabolite Profiling

For trace-level analysis and the characterization of metabolites or degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to conventional HPLC-UV. nih.govdiva-portal.org It is particularly valuable for analyzing complex matrices such as wastewater or biological fluids like plasma. nih.govnih.gov

The coupling of liquid chromatography with a mass spectrometer, often using electrospray ionization (ESI), allows for the detection and identification of compounds at very low concentrations. nih.govunige.ch Chiral LC-MS/MS methods have been developed to separate and quantify the enantiomers of fluoxetine and its primary metabolite, norfluoxetine (B159337), in wastewater samples at concentrations as low as 15-16 ng/L. nih.gov The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.govdiva-portal.org This capability is essential for building a comprehensive profile of fluoxetine-related compounds, including potential metabolites like this compound, in various samples. nih.govresearchgate.net

Table 2: UPLC-MS Parameters for Trace Analysis of Fluoxetine and Metabolites

ParameterConditionReference
ChromatographyUPLC/Nano-LC nih.govnih.gov
ColumnChiral α₁-acid glycoprotein (B1211001) (for enantiomers); Reversed-phase C18 nih.govnih.gov
IonizationElectrospray Ionization (ESI), positive mode nih.govunige.ch
Mass AnalyzerTandem Quadrupole (MS/MS); Orbitrap (HRMS) nih.govnih.gov
Detection ModeSelected Reaction Monitoring (SRM) nih.govdiva-portal.org
Sample PreparationSolid Phase Extraction (SPE); Liquid-Liquid Extraction (LLE) nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. These techniques provide detailed information about the molecular structure, exact mass, and crystalline form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. researchgate.net For a compound like this compound, 1H and 13C NMR would provide definitive confirmation of its structure by identifying the connectivity of atoms.

Studies on cocrystals of fluoxetine hydrochloride with dicarboxylic acids, including succinic acid, have utilized solid-state NMR (SSNMR) spectroscopy for structural characterization. rsc.orgresearchgate.net The 35Cl SSNMR spectrum, for instance, is highly sensitive to the local hydrogen-bonding environment around the chloride anion, providing a unique spectral fingerprint for each crystalline form. rsc.org For this compound in solution, 1H NMR would show characteristic signals for the aromatic protons of the fluoxetine moiety, the aliphatic protons of the propyl chain, the N-methyl group, and the methylene (B1212753) protons of the succinic acid residue. bham.ac.ukhmdb.ca Similarly, 13C NMR would confirm the presence of all carbon atoms in their specific chemical environments.

Table 3: Predicted Key NMR Signals for this compound

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Reference
1HAromatic protons (CF₃-C₆H₄-O and C₆H₅)~6.8 - 7.6 bham.ac.uk
1H-OCH- and -NCH₂- protons~2.5 - 5.5 bham.ac.uk
1H-N-CH₃ proton~2.7 bham.ac.uk
1HSuccinyl -CH₂CH₂- protons~2.4 - 2.6 hmdb.ca
13CAromatic carbons~115 - 160 rsc.org
13CCarbonyl carbons (Amide and Carboxylic Acid)~170 - 180 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. nih.govscience.gov This is crucial for identifying unknown impurities or metabolites. acs.orgresearchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can achieve mass accuracy in the low ppm range. nih.gov

For this compound (C₂₁H₂₂F₃NO₄), HRMS would confirm its molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. Furthermore, tandem HRMS (MS/MS) experiments generate fragmentation patterns that provide structural information. researchgate.net By inducing fragmentation of the parent ion, characteristic product ions corresponding to the fluoxetine backbone and the succinyl moiety would be observed, confirming the identity of the compound. This technique has been successfully applied to identify transformation products of fluoxetine in various studies. acs.orgresearchgate.net

Table 4: HRMS Data for this compound

ParameterValue/DescriptionReference
Molecular FormulaC₂₁H₂₂F₃NO₄ synzeal.com
Theoretical Exact Mass [M+H]⁺426.1523Calculated
InstrumentationOrbitrap, TOF, or FT-ICR nih.govscience.gov
Key Fragmentation PathwaysCleavage of the amide bond; Loss of the succinyl group; Fragmentation of the fluoxetine backbone researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. acs.orgacs.org While this compound itself may be an impurity, the interaction between Fluoxetine and succinic acid has been studied in the context of cocrystal formation. Several studies have reported the synthesis and characterization of a Fluoxetine Hydrochloride-Succinic Acid molecular complex. acs.orgacs.orgresearchgate.net

Single-crystal XRD analysis of the 2:1 molecular complex of fluoxetine hydrochloride and succinic acid revealed its specific crystal structure. acs.org The analysis provides precise data on the unit cell dimensions, space group, and the hydrogen bonding interactions between the fluoxetine and succinic acid molecules. acs.orgacs.org Powder X-ray diffraction (PXRD) is also used as a fingerprinting technique to identify the crystalline phase and assess the purity of the bulk material. rsc.orgrsc.org These data are invaluable for understanding the solid-state properties of fluoxetine when it interacts with succinic acid.

Table 5: Crystallographic Data for the Fluoxetine HCl:Succinic Acid (2:1) Molecular Complex

ParameterValueReference
Crystal SystemMonoclinic acs.org
Space GroupP2₁/n acs.org
a (Å)11.831(2) acs.org
b (Å)29.215(4) acs.org
c (Å)12.062(2) acs.org
β (°)111.45(1) acs.org
Volume (ų)3879.4(10) acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, a unique spectral fingerprint is generated, revealing the molecule's structural components. This method is instrumental in confirming the identity and structure of pharmaceutical compounds, including impurities like this compound.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum. The formation of this compound from the reaction of fluoxetine with succinic anhydride (B1165640) introduces a tertiary amide and a carboxylic acid group. The analysis of an IR spectrum for these and other groups confirms the compound's identity. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on its molecular structure. Studies on co-crystals of fluoxetine hydrochloride with succinic acid also provide insight into the spectral behavior of the succinic acid moiety. acs.orgresearchgate.net

The identification of these characteristic peaks is crucial for distinguishing this compound from the parent drug, Fluoxetine, and other related substances.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (broad)Stretch
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
Amide C=O1680 - 1630Stretch (Amide I Band)
Carboxylic Acid C=O1725 - 1700Stretch
Aromatic C=C1600 - 1450Stretch
Ether C-O-C1260 - 1000Asymmetric Stretch
Trifluoromethyl C-F1350 - 1150Stretch

This table is generated based on standard IR correlation charts and the known chemical structure of this compound.

Method Validation Parameters and Quality Control Applications in Pharmaceutical Analysis

The quantification of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. bibliotekanauki.pl Analytical methods used for this purpose must be rigorously validated to demonstrate their reliability. The International Council for Harmonisation (ICH) provides guidelines for method validation, outlining the necessary parameters to be assessed. nih.gov For impurities like this compound, which is Fluoxetine USP Related Compound C, highly sensitive and selective methods such as High-Performance Liquid Chromatography (HPLC) are commonly developed and validated. nih.govlgcstandards.com

The validation process encompasses a range of parameters, each with specific acceptance criteria as outlined by regulatory bodies.

Table 2: Key Method Validation Parameters for Impurity Quantification

ParameterDescriptionCommon Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The impurity peak is well-resolved from the main compound and other impurities. Peak purity is confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. nih.gov
Accuracy The closeness of test results to the true value, often assessed by recovery studies on spiked samples.Recovery within 80%–120% of the true value for impurities. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) show a Relative Standard Deviation (RSD) ≤ 15%. innovareacademics.injfda-online.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1. innovareacademics.inscirp.org
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. innovareacademics.inscirp.org
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, or temperature. innovareacademics.in

This table is a summary of standard validation parameters and acceptance criteria based on ICH guidelines and findings from related analytical method validation studies. nih.govinnovareacademics.innih.govjfda-online.comscirp.org

Biological Relevance and Pharmacological/toxicological Investigation of Fluoxetine Succinamic Acid

In Vitro and In Vivo Metabolism Studies

While direct studies on Fluoxetine (B1211875) Succinamic Acid are absent, the metabolic fate of fluoxetine has been a subject of numerous investigations.

Fluoxetine is extensively metabolized in the liver, with its primary active metabolite being norfluoxetine (B159337), formed through N-demethylation. fda.govmdpi.comdrugs.com Beyond this principal pathway, other metabolites have been identified, though many remain uncharacterized. fda.govpharmgkb.org Studies on the degradation of fluoxetine under various conditions have revealed several transformation products.

Photodegradation studies in water have shown that fluoxetine can break down into multiple compounds. nih.gov These include the cleavage of the phenolether bond to form 4-(trifluoromethyl)phenol (B195918) and 3-(methylamino)-1-phenyl-1-propanol. nih.gov Additionally, adduct formation at the amine group through N-acylation with carboxylic acids has been observed. nih.gov It is conceivable that a succinamic acid derivative could be formed through a similar N-acylation process if a suitable succinic acid-derived precursor is available, though this specific outcome has not been reported.

Bacterial degradation of fluoxetine has also been investigated, demonstrating that certain bacteria can use fluoxetine as a carbon and energy source. nih.govresearchgate.net This process involves the hydrolysis of the ether bond, yielding 4-(trifluoromethyl)phenol and 3-(methylamino)-1-phenylpropan-1-ol. nih.govresearchgate.net Further breakdown can lead to the formation of trifluoroacetic acid and fluoride (B91410) ions. nih.govresearchgate.net

The biotransformation of fluoxetine to its main metabolite, norfluoxetine, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgpharmgkb.org Several CYP isoenzymes are involved, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5. drugbank.compharmgkb.orgmdpi.com CYP2D6 is a major contributor to the N-demethylation of both the R- and S-enantiomers of fluoxetine. mdpi.compharmgkb.org

Other metabolic routes for fluoxetine include O-dealkylation, which is mediated by CYP2C19 and CYP3A4, leading to the formation of p-trifluoromethylphenol. drugbank.commdpi.com This intermediate is then further metabolized to hippuric acid. drugbank.commdpi.com Both fluoxetine and norfluoxetine can also undergo glucuronidation to facilitate their excretion. drugbank.com

The enzymatic pathways that could potentially lead to the formation of an N-acylated derivative like Fluoxetine Succinamic Acid are not explicitly detailed in the existing literature concerning fluoxetine metabolism.

The metabolic fates of fluoxetine and its active metabolite, norfluoxetine, are closely linked. Fluoxetine is metabolized to norfluoxetine, which has a longer elimination half-life (4 to 16 days) compared to the parent drug (1 to 6 days). fda.govnps.org.au This results in the significant accumulation of norfluoxetine in the body during chronic use. fda.gov

Both fluoxetine and norfluoxetine are potent inhibitors of the CYP2D6 enzyme, which is responsible for their own metabolism. wikipedia.orgpharmgkb.org This self-inhibition can alter the pharmacokinetics of the drug with long-term administration. pharmgkb.org Both compounds are also substrates for glucuronidation, an important step for their eventual elimination from the body, primarily through urine. drugbank.compharmgkb.org

The table below summarizes the key pharmacokinetic parameters of fluoxetine and norfluoxetine.

Compound Primary Metabolic Pathway Key Metabolizing Enzymes Elimination Half-Life
FluoxetineN-demethylation, O-dealkylation, GlucuronidationCYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A51-3 days (acute), 4-6 days (chronic) fda.gov
NorfluoxetineGlucuronidationNot fully elucidated4-16 days fda.gov

Assessment of Intrinsic Biological Activity

As "this compound" is not a recognized compound in the scientific literature, there are no studies available to assess its intrinsic biological activity. The following sections are therefore based on the known biological activities of fluoxetine and its primary metabolite, norfluoxetine, to provide a comparative context.

Fluoxetine's primary mechanism of action is the selective inhibition of serotonin (B10506) reuptake at the neuronal serotonin transporter (SLC6A4). pharmgkb.org This leads to increased levels of serotonin in the synaptic cleft. wikipedia.org In receptor binding studies, fluoxetine has shown very low affinity for other neuronal receptors, including muscarinic, histaminergic, and α1-adrenergic receptors. fda.govnih.gov This high selectivity is a key feature of its pharmacodynamic profile and contributes to its favorable side-effect profile compared to older tricyclic antidepressants. drugbank.comnih.gov

Norfluoxetine is also a potent and selective serotonin reuptake inhibitor. fda.gov The S-enantiomer of norfluoxetine has activity that is essentially equivalent to that of fluoxetine. fda.govdrugs.com

The table below shows the receptor binding affinities of fluoxetine.

Receptor Binding Affinity (Ki)
Serotonin Transporter (SERT)High
Muscarinic ReceptorsLow fda.govnih.gov
Histaminergic ReceptorsLow fda.govnih.gov
Alpha-1 Adrenergic ReceptorsLow fda.govnih.gov
Dopamine (B1211576) ReceptorsLow drugbank.comnih.gov

The cellular and molecular actions of fluoxetine extend beyond simple serotonin reuptake inhibition. Chronic exposure to fluoxetine has been shown to lead to a downregulation of pre-synaptic 5-HT1A receptors. wikipedia.org It also increases the expression of brain-derived neurotrophic factor (BDNF). pharmgkb.org Fluoxetine has also been found to interact with 5-HT2C receptors, which may contribute to its effects on noradrenaline and dopamine levels in the prefrontal cortex. drugbank.com Additionally, both fluoxetine and norfluoxetine have been shown to inhibit acid sphingomyelinase and act as modulators of certain ion channels. wikipedia.org

Toxicological Profile and Safety Assessment Research

Research into the specific toxicological profile of this compound, identified as USP Fluoxetine Related Compound C, is limited in publicly accessible scientific literature. cleanchemlab.comnih.govallmpus.com Material Safety Data Sheets for the compound often state that no data is available for critical toxicological endpoints such as acute toxicity, skin corrosion/irritation, germ cell mutagenicity, and carcinogenicity. cleanchemlab.com Therefore, to understand its potential biological effects, it is informative to review the toxicological research on its parent compound, fluoxetine.

In Vitro Cytotoxicity and Genotoxicity Studies

Specific in vitro cytotoxicity and genotoxicity studies for this compound are not widely documented. However, extensive research on fluoxetine provides insights into potential areas of toxicological concern.

Studies on fluoxetine have yielded varied results depending on the model system and concentrations tested. For instance, research on Nile tilapia (Oreochromis niloticus) erythrocytes indicated that fluoxetine at concentrations of 100 and 1000 µg/L significantly increased DNA damage. nih.gov In the same study, higher concentrations led to a significant increase in the frequency of micronuclei (MNs) and other nuclear abnormalities, suggesting genotoxic and mutagenic effects in this aquatic species. nih.gov

Conversely, other studies have found no mutagenic or cytotoxic potential in mammalian models. In Wistar rats, fluoxetine administered via gavage or intraperitoneally did not show cytotoxic effects on bone marrow cells or induce clastogenic effects (chromosomal breaks). geneticsmr.orgnih.gov Similarly, at concentrations of 0.2 and 1.0 mg/mL, fluoxetine was not found to be genotoxic in Chinese hamster ovary (CHO) cells, although genotoxicity was observed at a higher concentration of 5.0 mg/mL. geneticsmr.org This suggests that the cytotoxic and genotoxic potential of fluoxetine is dose-dependent and may vary significantly across different biological systems. geneticsmr.org

Table 1: Summary of Genotoxicity and Cytotoxicity Findings for Fluoxetine

Model System Compound Concentration(s) Key Findings Reference(s)
Nile tilapia (Oreochromis niloticus) erythrocytesFluoxetine10, 100, 1000 µg/LSignificant increase in DNA damage at 100 and 1000 µg/L. Increased frequency of micronuclei at higher concentrations. nih.gov
Wistar rat bone marrow cellsFluoxetineNot specified (in vivo)No cytotoxic or mutagenic effects observed. geneticsmr.orgnih.gov
Chinese hamster ovary (CHO) cellsFluoxetine0.2, 1.0, 5.0 mg/mLNo genotoxicity at 0.2 and 1.0 mg/mL; genotoxic effects observed at 5.0 mg/mL. geneticsmr.org
Allium cepa (onion) meristem cellsFluoxetine2.0 mg/mLDemonstrated cytotoxicity (inhibition of cell division). geneticsmr.org

Investigation of Organ-Specific Toxicity (e.g., Hepatotoxicity Context)

While direct studies on the organ-specific toxicity of this compound are scarce, the hepatotoxicity of the parent compound, fluoxetine, has been investigated. Fluoxetine is extensively metabolized by the liver, primarily via the cytochrome P450 system, and its hepatotoxicity may be mediated by toxic metabolic intermediates. nih.gov

Clinically, fluoxetine therapy has been associated with rare instances of acute liver injury. nih.gov Preclinical research using primary mouse hepatocytes has shown that fluoxetine can induce significant lipid accumulation. nih.gov This effect is linked to the promotion of lipogenesis through the activation of sterol regulatory element-binding protein 1c (SREBP-1c) and an increase in the expression of key lipogenic enzymes like acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS). nih.gov Simultaneously, fluoxetine was found to decrease the expression of enzymes related to lipolysis. nih.gov Such disruptions in hepatic lipid metabolism are a key mechanism in drug-induced liver injury. nih.gov Furthermore, some research has indicated that fluoxetine is potentially toxic to rat liver mitochondria at high doses. geneticsmr.org

Effects on Cellular Energy Metabolism and Mitochondrial Function in Biological Systems

The effects of fluoxetine on cellular energy metabolism and mitochondrial function have been a subject of significant research, suggesting that mitochondria are potential off-target sites for the drug. bvsalud.orgmdpi.com

In vitro studies on isolated rat liver mitochondria have shown that fluoxetine can inhibit state 3 mitochondrial respiration (ADP-stimulated respiration) and stimulate state 4 respiration (basal respiration), which is indicative of an uncoupling of oxidative phosphorylation. bvsalud.org This uncoupling effect can decrease the efficiency of ATP synthesis. bvsalud.org Further investigations revealed that fluoxetine can inhibit the electron transport chain (ETC), with a study identifying a minimum effective concentration of 72.1 µM for the inhibition of complex I-linked respiration in permeabilized HepG2 cells. mdpi.com

Chronic treatment with fluoxetine has been shown to alter energy metabolism in the brain. In the rat hippocampus, chronic administration directed energy metabolism toward the citric acid cycle and oxidative phosphorylation in nonsynaptic mitochondria. nih.gov This was evidenced by the up-regulation of multiple catalytic enzymes involved in the citric acid cycle, oxidative phosphorylation, and ATP synthesis. nih.gov However, other studies have reported that chronic fluoxetine treatment can also downregulate pathways involved in mitochondrial energy production, such as NADH dehydrogenase and cytochrome c activity, in specific types of neurons (parvalbumin-positive interneurons) in the prefrontal cortex. biorxiv.org This suggests that fluoxetine's impact on mitochondrial function can be region- and cell-type specific. biorxiv.org The antidepressant's effects appear to be mediated, at least in part, by its interference with the physical state of the inner mitochondrial membrane. bvsalud.org

Table 2: Effects of Fluoxetine on Mitochondrial Parameters

System/Model Effect Observed Mechanism/Pathway Implicated Reference(s)
Isolated rat liver mitochondriaInhibition of state 3 respiration; Stimulation of state 4 respiration; Decreased ATP synthesis.Uncoupling of oxidative phosphorylation; Interference with inner mitochondrial membrane. bvsalud.org
Permeabilized HepG2 cellsInhibition of Complex I-linked respiration.Direct inhibition of the electron transport chain (ETC). mdpi.com
Rat hippocampal nonsynaptic mitochondriaUpregulation of proteins in the citric acid cycle and oxidative phosphorylation.Stimulation of energy metabolism. nih.gov
MIN6 insulinoma cell lineIncreased levels of citric acid cycle intermediates (fumaric acid, succinic acid, malate).Activation of the TCA cycle. nih.gov
Rat prefrontal cortex (PV-INs)Downregulation of mitochondrial energy production pathways; Reduced mitochondrial membrane potential.Decreased NADH dehydrogenase and cytochrome c activity. biorxiv.org

Environmental Occurrence, Fate, and Biotransformation Studies of Fluoxetine Succinamic Acid

Biodegradation Pathways and Microbial Interactions

The formation and fate of fluoxetine (B1211875) succinamic acid are intrinsically linked to microbial activity, primarily within wastewater treatment plants. nih.govimta.gob.mx Fluoxetine undergoes extensive metabolism in the liver, with N-demethylation to form the active metabolite norfluoxetine (B159337) being a primary pathway. pharmgkb.org Further biotransformation can lead to other products, including fluoxetine succinamic acid, which has been identified as a related compound of fluoxetine. nih.gov

In the environment, particularly in the biologically active sludge of WWTPs, microorganisms continue to transform fluoxetine. nih.govimta.gob.mx Biodegradation is a major mechanism for the removal of fluoxetine, although it is often incomplete. imta.gob.mx Studies have shown that different microbial consortia, including heterotrophic and nitrifying bacteria, contribute to the degradation of fluoxetine. imta.gob.mx The process can be a result of cometabolism, where the microbes degrade the compound without using it as a primary energy source. imta.gob.mx

One identified biodegradation pathway for fluoxetine involves hydrolysis to yield 4-(trifluoromethyl)phenol (B195918) (TFMP) and 3-(methylamino)-1-phenylpropan-1-ol. nih.govresearchgate.net Bacteria can then use the latter compound for carbon and energy. nih.govresearchgate.net While this specific pathway does not directly name this compound, it illustrates the complex microbial processes at play. The formation of this compound likely involves N-acylation, a process where an acyl group is added to the amine group of fluoxetine or norfluoxetine. researchgate.net This type of reaction has been observed in the formation of other fluoxetine transformation products. researchgate.net

Assessment of Environmental Impact and Persistence

The persistence of this compound, along with its parent compound, in aquatic environments is a growing concern. nih.govnih.gov The incomplete removal during wastewater treatment leads to its continuous discharge into surface waters. nih.gov

Fluoxetine itself is known to be relatively persistent and can accumulate in sediment. nih.govcapes.gov.br It is not expected to rapidly biodegrade in WWTPs and is relatively resistant to hydrolysis and photolysis. nih.govcapes.gov.br This persistence can extend to its transformation products. A 2024 study noted that in silico predictions suggested certain transformation products of fluoxetine could have higher persistence and toxicity than the parent compound. nih.gov

The environmental impact of fluoxetine is linked to its pharmacological activity as a selective serotonin (B10506) reuptake inhibitor (SSRI). pca.state.mn.usnih.gov In aquatic organisms, serotonin is involved in processes like reproduction, and exposure to fluoxetine has been shown to affect these functions. pca.state.mn.us Even at the low concentrations found in surface waters, fluoxetine can impact the behavior of fish, including activities related to feeding, predator avoidance, and reproduction. nih.gov Given that this compound is a structurally related transformation product, there is a potential for it to exert similar biological effects on non-target aquatic organisms, though specific ecotoxicity data for this compound is limited. The continued study of fluoxetine's transformation products is crucial, as they may pose an environmental risk that needs to be managed. nih.govnih.gov

Computational Chemistry and in Silico Modeling of Fluoxetine Succinamic Acid

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Prediction

A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including Fluoxetine (B1211875) Succinamic Acid yielded no results. The scientific literature contains QSAR studies for other classes of Fluoxetine derivatives to predict their antidepressant activity or other biological effects, but Fluoxetine Succinamic Acid is not featured in these analyses. acs.orgdntb.gov.ua Consequently, there are no predictive models or associated data tables detailing its likely biological activity or physicochemical properties based on its structure.

Advanced Computational Approaches for Stability and Reactivity Analysis

There is no available research employing advanced computational methods, such as Density Functional Theory (DFT) or molecular dynamics simulations, to analyze the stability or reactivity of this compound.

While computational methods have been used to investigate the stability of different formulations, such as cocrystals of fluoxetine hydrochloride with succinic acid, this work is distinct and does not apply to the covalently bonded this compound molecule. rsc.orgrsc.orgacs.org Research on the stability of fluoxetine in various solutions has been conducted, but this does not extend to a computational analysis of its succinamic acid derivative. nih.gov

Future Research Directions and Translational Implications

Development of Next-Generation Analytical Reference Materials and Impurity Standards

The quality and safety of pharmaceutical products are paramount, necessitating the accurate identification and quantification of any impurities. Fluoxetine (B1211875) Succinamic Acid is recognized as a related compound of Fluoxetine. chemicalbook.comsigmaaldrich.com The development of robust analytical methods is crucial for controlling impurities in Fluoxetine hydrochloride active pharmaceutical ingredients (API). nih.govnih.gov

Future research should focus on:

Certified Reference Materials (CRMs): There is an ongoing need for high-purity, well-characterized CRMs for Fluoxetine Succinamic Acid. sigmaaldrich.comsigmaaldrich.com These materials are essential for the validation and calibration of analytical methods used in quality control laboratories. sigmaaldrich.comsynzeal.com Companies that supply these reference standards play a vital role in ensuring the accuracy and consistency of impurity profiling. simsonpharma.comsynzeal.compharmaffiliates.compharmaffiliates.com

Advanced Analytical Techniques: While HPLC methods have been developed, exploring and validating more advanced techniques could offer greater sensitivity and efficiency. nih.govnih.govscilit.com Research into methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) could provide more detailed impurity profiles.

Cost-Effective Methodologies: A significant goal is the development of a single, cost-effective, and less time-consuming HPLC method that can quantify all potential impurities in Fluoxetine hydrochloride, including this compound. simsonpharma.comnih.gov

Elucidation of its Precise Role in Fluoxetine's Overall Pharmacokinetic and Pharmacodynamic Profile

Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into its active metabolite, norfluoxetine (B159337), and other compounds. wikipedia.orgpharmgkb.org The parent drug and its metabolite are potent inhibitors of CYP2D6, leading to potential drug interactions. wikipedia.orgpharmgkb.org

The precise pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is not well-defined, representing a critical knowledge gap. Future investigations should aim to:

Metabolic Pathway Identification: Determine if this compound is a significant human metabolite of Fluoxetine and under what physiological conditions it may be formed. While N-demethylation to norfluoxetine is the principal metabolic pathway, other routes, including glucuronidation, are also involved. pharmgkb.organdreasastier.com

Pharmacological Activity Screening: Assess whether this compound has any affinity for the serotonin (B10506) transporter (SERT) or other neurologically relevant receptors. drugbank.com Fluoxetine's therapeutic effect stems from its selective inhibition of serotonin reuptake. nih.govuonbi.ac.ke Understanding if this impurity contributes to, or interferes with, this mechanism is crucial.

Toxicokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound itself. Studies on Fluoxetine and norfluoxetine in model organisms like C. elegans have provided valuable toxicokinetic data, and similar approaches could be applied to its impurities. acs.org

Exploration of Novel Bioactivities or Potential Therapeutic Applications

While primarily viewed as an impurity, it is conceivable that this compound could possess unique biological properties. The history of pharmacology is replete with examples of metabolites or synthetic derivatives of drugs that have their own therapeutic uses.

Future research in this speculative but potentially rewarding area could include:

Broad-Spectrum Bioactivity Screening: Subjecting purified this compound to a wide array of biological assays to screen for unforeseen activities. This could include assays for antimicrobial, anti-inflammatory, or different CNS activities beyond SERT inhibition.

Molecular Modeling: Using computational models to predict potential interactions of this compound with various biological targets based on its chemical structure. Its structure, featuring a succinamic acid moiety, differs significantly from Fluoxetine and may confer different binding properties. nih.gov

Repurposing Research: Investigating if the structural features of this compound could be synthetically modified to create new chemical entities with desirable therapeutic profiles.

Contributions to Environmental Remediation Strategies and Green Chemistry Initiatives

The widespread use of pharmaceuticals like Fluoxetine has led to their detection in the environment, particularly in aquatic systems, raising concerns about their ecological impact. pca.state.mn.usucd.ie Fluoxetine can be persistent and has the potential to bioaccumulate. pca.state.mn.us

Research on this compound can contribute to environmental science in several ways:

Bioremediation Pathways: Studying the degradation of Fluoxetine by microorganisms is important for improving wastewater treatment. nih.govresearchgate.net Research has shown that bacteria can use Fluoxetine as a carbon source, breaking it down into metabolites like 4-(trifluoromethyl)phenol (B195918) (TFMP). nih.govresearchgate.net Understanding if this compound is an intermediate or a final product in these microbial degradation pathways is essential.

Advanced Oxidation Processes (AOPs): Electrochemical AOPs are being developed for the remediation of water contaminated with pharmaceuticals. researchgate.net Future studies could assess the efficacy of these technologies in degrading this compound and identify its transformation products.

Green Chemistry Synthesis: The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomgale.netresearchgate.net Research into the synthesis of Fluoxetine and the formation of its impurities can be guided by these principles to develop more environmentally benign manufacturing processes. globaljournals.org This includes exploring the use of greener solvents and catalysts to minimize waste and environmental impact. nih.gov

Compound Data

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Fluoxetine Succinamic Acid in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with UV detection (e.g., USP methods). Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer, pH 3.0) and column type (C18) for peak resolution. Validate specificity, linearity (R² ≥ 0.998), and recovery rates (95–105%) using spiked samples .
  • Data Interpretation : Compare retention times and spectral data against USP reference standards. Quantify impurities at thresholds ≤ 0.1% per ICH guidelines .

Q. How is this compound synthesized, and what purity validation steps are required?

  • Synthesis Protocol : React fluoxetine hydrochloride with succinic anhydride in dichloromethane under nitrogen. Monitor reaction completion via TLC (silica gel, ethyl acetate:hexane 3:7). Purify via column chromatography .
  • Purity Validation : Characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Confirm purity > 98% via HPLC with diode array detection (DAD) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products using LC-MS/MS. Monitor hydrolytic degradation (pH 1.2–9.0 buffers) to identify labile functional groups .

Advanced Research Questions

Q. How does this compound modulate neurochemical pathways in rodent depression models?

  • In Vivo Protocol : Administer the compound (10–20 mg/kg, oral) to CUMS (chronic unpredictable mild stress) rats. Sacrifice after 4 weeks, extract cecal tissue, and perform GC-MS metabolomics. Quantify metabolites (e.g., alanine, glutamic acid) using SIMCA-P for multivariate analysis .
  • Contradiction Analysis : Address conflicting results (e.g., palmitic acid elevation vs. reduction in serotonin metabolites) by correlating dose-response curves with behavioral assays (forced swim test) .

Q. What computational models predict the binding affinity of this compound to serotonin transporters (SERT)?

  • Methodology : Use molecular docking (AutoDock Vina) with SERT crystal structures (PDB ID: 5I6X). Validate predictions via molecular dynamics simulations (GROMACS) over 100 ns. Compare binding energies (ΔG) with fluoxetine and its major metabolites .

Q. How do methodological variations in pharmacokinetic (PK) studies affect reported half-life values?

  • Data Reconciliation : Analyze PK studies using compartmental modeling (e.g., WinNonlin). Adjust for variables like sampling intervals (0–24 hrs vs. sparse sampling) and bioanalytical techniques (LC-MS vs. ELISA). Report inter-study variability using coefficient of variation (CV < 15%) .

Q. What strategies resolve contradictions in this compound’s role in neurogenesis vs. apoptosis?

  • Experimental Design : Compare hippocampal cell proliferation (BrdU staining) and caspase-3 activity in fluoxetine-treated vs. succinamic acid-treated mice. Use RNA-seq to identify differentially expressed genes (e.g., BDNF, Bax) and validate via qPCR .

Methodological Best Practices

  • Data Reproducibility : Document synthesis protocols, chromatographic conditions, and statistical models (e.g., ANOVA with post-hoc Tukey tests) in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines. Limit self-citations to < 20% of total references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.